Benzidine Sulfate: A Comprehensive Technical Guide
Benzidine Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical and physical properties of benzidine (B372746) sulfate (B86663). It includes detailed experimental protocols and data presented in a clear, accessible format to support research and development activities.
Chemical and Physical Properties
Benzidine sulfate is the sulfate salt of benzidine, an aromatic amine. It presents as a white or slightly colored crystalline powder. The compound is sparingly soluble in water and alcohol but soluble in ether and dilute acids[1].
General Properties
| Property | Value | Source |
| IUPAC Name | 4-(4-aminophenyl)aniline;sulfuric acid | [2] |
| Synonyms | Benzidine, sulfate (1:1); [1,1'-Biphenyl]-4,4'-diamine, sulfate (1:1) | [2] |
| Appearance | White, crystalline powder | [1] |
Tabulated Quantitative Data
The following tables summarize the key quantitative chemical and physical properties of benzidine sulfate.
Table 1: Chemical Properties
| Property | Value | Unit | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄S | - | [2] |
| Molecular Weight | 282.32 | g/mol | [2] |
| CAS Number | 531-86-2 | - | [1] |
Table 2: Physical Properties
| Property | Value | Unit | Notes | Source |
| Melting Point | >300 | °C | Decomposes | [1] |
| Boiling Point | 358.7 | °C | Estimated | [3] |
| Density | 1.3539 | g/cm³ | Rough estimate | [3] |
| Solubility in Water | Sparingly soluble | - | Solubility increases in hot water | [1][4] |
| Solubility in other solvents | Soluble in ether; sparingly soluble in alcohol and dilute acids | - | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of benzidine sulfate are provided below.
Synthesis of Benzidine Sulfate
This protocol describes the synthesis of benzidine followed by its precipitation as benzidine sulfate. The process involves the reduction of nitrobenzene (B124822) to hydrazobenzene (B1673438), followed by an acid-catalyzed rearrangement to benzidine, which is then precipitated as its sulfate salt[5].
Materials:
-
Nitrobenzene
-
Zinc dust, fine sieve
-
Sodium hydroxide (B78521)
-
Concentrated hydrochloric acid
-
Sulfuric acid
-
Distilled water
-
Ice
Procedure:
-
Reduction of Nitrobenzene: In a reaction flask equipped with a reflux condenser and a stirrer, dissolve 105 g of sodium hydroxide in 300 ml of water. Add a mixture of 50 ml of methanol and 100 g of nitrobenzene.
-
Add finely sieved zinc dust in small portions with vigorous stirring. The reaction is exothermic and the mixture will begin to boil. Maintain boiling by the controlled addition of zinc dust.
-
Continue the reaction until the brown color of nitrobenzene disappears and the mixture appears grayish-white.
-
Isolation of Hydrazobenzene: Cool the reaction mixture, dilute with distilled water, and add ice. Carefully acidify with concentrated hydrochloric acid, ensuring the temperature does not exceed 15 °C.
-
Hydrazobenzene will separate as a solid. Isolate the solid by filtration and wash it with water.
-
Rearrangement to Benzidine Hydrochloride: Transfer the hydrazobenzene to a flask and add 300-400 ml of water. Heat the mixture to boiling and gradually add concentrated hydrochloric acid until it is no longer absorbed.
-
Boil the solution for a few more minutes to complete the rearrangement to benzidine hydrochloride. Filter the hot solution.
-
Precipitation of Benzidine Sulfate: To the hot filtrate, add sulfuric acid to precipitate benzidine sulfate.
-
Filter the precipitate and wash it thoroughly with water to remove excess acid.
-
Dry the purified benzidine sulfate.
Purification by Recrystallization
This protocol describes the purification of benzidine sulfate by recrystallization from hot water, a common method for purifying solid organic compounds[6][7].
Materials:
-
Crude benzidine sulfate
-
Distilled water
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude benzidine sulfate in an Erlenmeyer flask. Add a minimal amount of distilled water.
-
Heat the suspension to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified benzidine sulfate will form.
-
To maximize the yield, place the flask in an ice bath to further cool the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely to remove any residual solvent.
Analytical Protocol: Quantitative Determination of Sulfate
This protocol details the use of benzidine hydrochloride to precipitate sulfate ions as benzidine sulfate, which is then titrated with a standard alkali solution. This method is a classic analytical technique for sulfate quantification[1].
Materials:
-
Sulfate-containing sample
-
Benzidine hydrochloride solution (precipitant)
-
Standard sodium hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Weak acid (e.g., dilute HCl)
-
Hot distilled water
Procedure:
-
Sample Preparation: Dissolve a known amount of the sulfate-containing sample in distilled water. If necessary, adjust the pH to a weakly acidic condition.
-
Precipitation: Add a solution of benzidine hydrochloride to the sample solution to precipitate benzidine sulfate.
-
Filtration and Washing: Filter the benzidine sulfate precipitate. Wash the precipitate with a small amount of cold water to remove any co-precipitated impurities.
-
Dissolution of Precipitate: Transfer the filter paper with the precipitate to a flask and add hot distilled water to dissolve the benzidine sulfate.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the dissolved benzidine sulfate (which behaves as a weak acid) with a standardized solution of sodium hydroxide until a persistent pink endpoint is observed.
-
Calculation: The concentration of sulfate in the original sample can be calculated from the volume of NaOH used and its molarity.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the synthesis of benzidine sulfate.
Caption: Recrystallization workflow for benzidine sulfate purification.
Caption: Workflow for quantitative sulfate analysis.
Spectral Data
-
FTIR and Raman Spectra: References to Fourier-transform infrared (FTIR) and Raman spectra for benzidine sulfate exist, indicating that these analytical techniques can be used for its characterization[8][9]. The full spectra are typically available in spectral databases.
-
UV-Vis Spectrum: The UV-Vis absorption spectrum of poly(benzidine sulfate) has been reported, which may provide some insight into the chromophoric properties of the benzidine sulfate monomer[10].
Safety Information
Benzidine and its salts, including benzidine sulfate, are classified as known human carcinogens[1]. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area such as a fume hood, are essential when handling this compound. All waste materials should be disposed of in accordance with institutional and regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzidine sulfate | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
